molecular formula C46H58N4O13S B10859793 Vinepidine sulfate CAS No. 83200-11-7

Vinepidine sulfate

Cat. No.: B10859793
CAS No.: 83200-11-7
M. Wt: 907.0 g/mol
InChI Key: BCXOZISMDZTYHW-IFQBWSDRSA-N
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Description

  • Preparation Methods

    • The synthetic route to vinepidine sulfate involves modifications of the vincristine structure.
    • Unfortunately, specific synthetic methods and reaction conditions for this compound are not readily available in the literature.
    • Industrial production methods may vary, but they likely involve semisynthetic approaches.
  • Chemical Reactions Analysis

    • Vinepidine sulfate likely undergoes various chemical reactions due to its structural similarity to vincristine.
    • Common reactions include oxidation, reduction, and substitution.
    • Reagents and conditions used in these reactions would depend on the specific transformation.
    • Major products formed from these reactions may include modified alkaloids with altered biological properties.
  • Scientific Research Applications

    • Vinepidine sulfate has been studied primarily for its antitumor activity.
    • Researchers investigate its efficacy against various cancer types.
    • Beyond oncology, its applications may extend to other fields such as medicinal chemistry, biology, and industry.
  • Mechanism of Action

    • Vinepidine sulfate likely exerts its effects through microtubule disruption.
    • Like vincristine, it binds to tubulin and inhibits microtubule assembly, disrupting cell division.
    • This interference with mitosis leads to cell cycle arrest and apoptosis in rapidly dividing cells.
  • Comparison with Similar Compounds

    • Vinepidine sulfate’s uniqueness lies in its structural modifications compared to vincristine.
    • Similar compounds include vincristine itself, vinblastine, and vinorelbine.
    • Each of these alkaloids has distinct properties and applications.

    Properties

    CAS No.

    83200-11-7

    Molecular Formula

    C46H58N4O13S

    Molecular Weight

    907.0 g/mol

    IUPAC Name

    methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

    InChI

    InChI=1S/C46H56N4O9.H2O4S/c1-7-28-20-29-23-45(41(53)57-5,37-31(14-18-48(24-28)25-29)30-12-9-10-13-34(30)47-37)33-21-32-35(22-36(33)56-4)50(26-51)39-44(32)16-19-49-17-11-15-43(8-2,38(44)49)40(59-27(3)52)46(39,55)42(54)58-6;1-5(2,3)4/h9-13,15,21-22,26,28-29,38-40,47,55H,7-8,14,16-20,23-25H2,1-6H3;(H2,1,2,3,4)/t28-,29-,38-,39+,40+,43+,44+,45-,46-;/m0./s1

    InChI Key

    BCXOZISMDZTYHW-IFQBWSDRSA-N

    Isomeric SMILES

    CC[C@H]1C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

    Canonical SMILES

    CCC1CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O

    Origin of Product

    United States

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